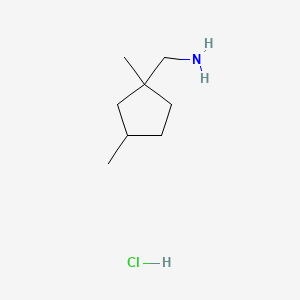
(1,3-dimethylcyclopentyl)methanamine hydrochloride, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-dimethylcyclopentyl)methanamine hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.6882 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with two methyl groups and an amine group, forming a hydrochloride salt. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethylcyclopentyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through cyclization reactions involving appropriate precursors.
Substitution with Methyl Groups:
Introduction of the Amine Group: The amine group is introduced via amination reactions, often using reagents such as ammonia or amines.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (1,3-dimethylcyclopentyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
化学反応の分析
Types of Reactions
(1,3-dimethylcyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or hydrocarbons.
Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
(1,3-dimethylcyclopentyl)methanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (1,3-dimethylcyclopentyl)methanamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.
類似化合物との比較
Similar Compounds
(1,3-dimethylcyclopentyl)methanamine: The base form without the hydrochloride salt.
Cyclopentylamine: A simpler analog without methyl substitutions.
(1,2-dimethylcyclopentyl)methanamine: A positional isomer with methyl groups at different positions.
Uniqueness
(1,3-dimethylcyclopentyl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt. These features can influence its physical properties, reactivity, and biological activity, distinguishing it from similar compounds.
特性
分子式 |
C8H18ClN |
|---|---|
分子量 |
163.69 g/mol |
IUPAC名 |
(1,3-dimethylcyclopentyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-7-3-4-8(2,5-7)6-9;/h7H,3-6,9H2,1-2H3;1H |
InChIキー |
NIPKHJYFRFWNDI-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1)(C)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


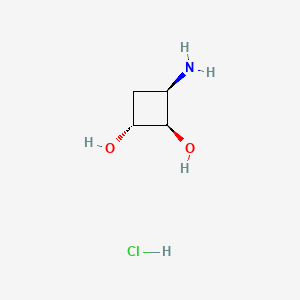
![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)
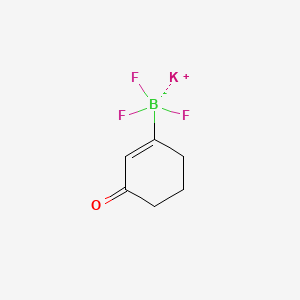

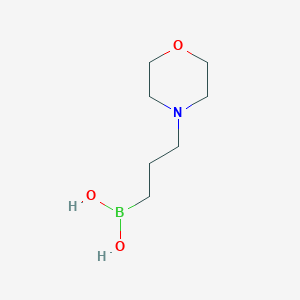
![Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)
![4-[(4-Bromo-2-methylsulfanylphenoxy)methyl]benzonitrile](/img/structure/B13460208.png)
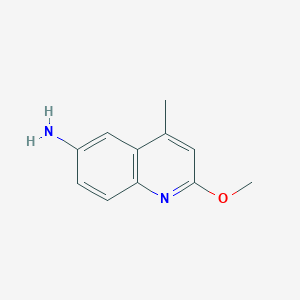
![2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate](/img/structure/B13460222.png)
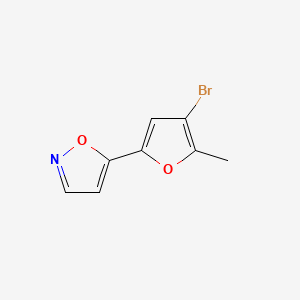
![rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)


![tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13460237.png)
